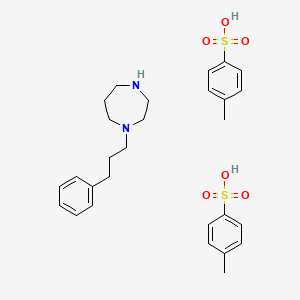![molecular formula C13H16O3 B1373498 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid CAS No. 1087789-83-0](/img/structure/B1373498.png)
3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid
Übersicht
Beschreibung
3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid, also known by its IUPAC name (2E)-3-(2-sec-butoxyphenyl)-2-propenoic acid, is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.27 g/mol . This compound is characterized by the presence of a phenyl group substituted with a butan-2-yloxy group and a propenoic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid typically involves the reaction of 2-hydroxyacetophenone with sec-butyl bromide in the presence of a base to form 2-(butan-2-yloxy)acetophenone. This intermediate is then subjected to a Claisen-Schmidt condensation with an appropriate aldehyde to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized for yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form quinones.
Reduction: The propenoic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The butan-2-yloxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve the use of nucleophiles such as alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or interference with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[2-(Prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid: Similar structure with a prop-2-yn-1-yloxy group instead of a butan-2-yloxy group.
3-[2-(Methoxy)phenyl]prop-2-enoic acid: Similar structure with a methoxy group instead of a butan-2-yloxy group.
Uniqueness
3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
(E)-3-(2-butan-2-yloxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-3-10(2)16-12-7-5-4-6-11(12)8-9-13(14)15/h4-10H,3H2,1-2H3,(H,14,15)/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJZBOIWYIYWLF-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=CC=C1C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)OC1=CC=CC=C1/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid](/img/structure/B1373417.png)

![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B1373419.png)
![1-[(Tert-butoxy)carbonyl]-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid](/img/structure/B1373420.png)






![6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1373432.png)

![Ethanone, 2-bromo-1-[2-(trifluoromethyl)-3-pyridinyl]-](/img/structure/B1373438.png)
